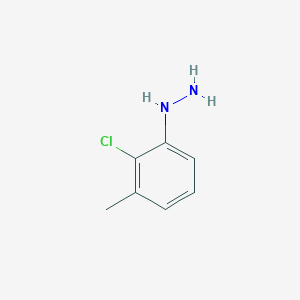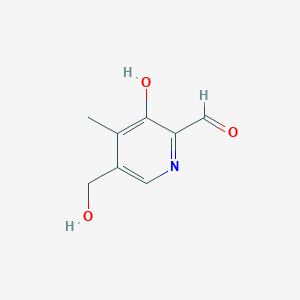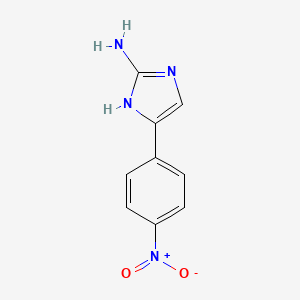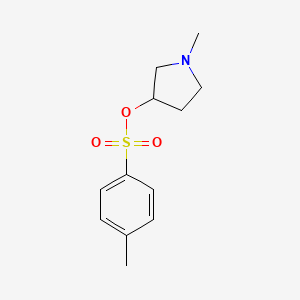
(2-Chloro-3-methylphenyl)hydrazine
Descripción general
Descripción
“(2-Chloro-3-methylphenyl)hydrazine” is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61300 . It is also known by the synonym "1H-Benzimidazole-6-methanol,2-chloro" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a methyl group, and a hydrazine group . The exact mass of the molecule is 156.04500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved papers. The compound’s density, boiling point, and melting point are not available . Its LogP value, which indicates its solubility in water and octanol, is 2.70730 .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity of Hydrazide-hydrazones Researchers synthesized hydrazones with significant biological activity, showing potential in anticancer applications. Specifically, certain compounds demonstrated remarkable cytotoxic effects against A549 cancer cell lines, surpassing the reference drug cisplatin in efficacy (Koçyiğit-Kaymakçıoğlu et al., 2019).
Reactions of Hydrazines with Quinazoline Oxides Research investigated the reactions of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide, leading to the formation of various compounds like benzodiazepines and quinazoline hydrazones. These reactions offer insights into the synthesis of potentially medically relevant compounds (Derieg, Fryer & Sternbach, 1968).
Synthesis and Structure of Reaction Products with Nucleophilic Agents The study explored reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate, leading to the formation of various derivatives. This research is significant for understanding the chemical properties and potential applications of such compounds (Kosolapova et al., 2013).
Microwave-Assisted Condensation of Hydrazone Derivatives This study focuses on the synthesis of hydrazone derivatives using microwave irradiation. It highlights a method for producing compounds like 6-(4-chloro-3-methyl)phenyl-(2H)-pyridazine-3-one, which could have implications in pharmaceutical research (Marzouk, 2009).
Synthesis and Reactions of Thiosemicarbazides as Antihypertensive Agents Research on methyl 2-(thiazol-2-ylcarbamoyl)acetate and its reactions with hydrazine hydrate led to the synthesis of various compounds with potential antihypertensive α-blocking activity. This suggests applications in developing new medications for hypertension (Abdel-Wahab et al., 2008).
Modeling and Reactivity Properties of Hydrazono Methyl-4H-Chromen-4-one Derivatives A theoretical study on the reactivity and structural properties of hydrazine derivatives revealed insights into their chemical stability and potential biological activities, indicating their usefulness in pharmaceutical research (Mary et al., 2021).
Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Researchers synthesized derivatives containing hydrazide, which exhibited significant antimicrobial activity against various pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
FeCl3/Bentonite Catalyzed Synthesis of Aryl Hydrazide Derivatives This study presented a method for synthesizing aryl hydrazide derivatives with potential antimicrobial properties, indicating the role of these compounds in developing new antimicrobial drugs (Ananthi et al., 2017).
Direcciones Futuras
One of the future directions for the use of “(2-Chloro-3-methylphenyl)hydrazine” could be in the synthesis of new compounds with potential biological activities. For instance, metal complexes with Schiff-base 4-Chloro-3-Methyl Phenyl Hydrazine have been studied for their potential as dual inhibitors of SARS-CoV-2 .
Mecanismo De Acción
Target of Action
Hydrazines, in general, are known to react with carbonyl compounds, such as aldehydes and ketones .
Mode of Action
(2-Chloro-3-methylphenyl)hydrazine, like other hydrazines, can react with carbonyl compounds to form hydrazones . This reaction involves a nucleophilic addition-elimination mechanism . The nitrogen atom in the hydrazine molecule acts as a nucleophile and attacks the electrophilic carbon atom in the carbonyl group. This results in the formation of a hydrazone .
Biochemical Pathways
The formation of hydrazones can potentially affect various biochemical pathways involving carbonyl compounds .
Pharmacokinetics
The physicochemical properties such as molecular weight (15661300) and LogP (270730) can provide some insights into its pharmacokinetic behavior .
Result of Action
The formation of hydrazones can potentially lead to changes in the structure and function of carbonyl-containing molecules .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species can potentially affect the reactivity and stability of hydrazines .
Propiedades
IUPAC Name |
(2-chloro-3-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-2-4-6(10-9)7(5)8/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBWHERHNNJUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296929 | |
| Record name | (2-Chloro-3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60481-39-2 | |
| Record name | (2-Chloro-3-methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dibromofuro[3,2-c]pyridine](/img/structure/B3274228.png)












